4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid: is a compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino phenylboronic acid is then coupled with the methoxybenzoic acid derivative using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid).
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)-3-methoxybenzoic acid.
Reduction: 4-(4-BOC-Aminophenyl)-3-methoxybenzyl alcohol.
Substitution: 4-(4-Aminophenyl)-3-methoxybenzoic acid.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Utilized in the development of functional materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected to yield a free amine, which can then interact with enzymes or receptors in biological systems. The methoxybenzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid: Lacks the BOC protection and methoxy group, making it less versatile in certain synthetic applications.
4-Methoxybenzoic acid: Does not contain the amino group, limiting its use in reactions requiring amine functionality.
4-(N-Boc-amino)phenylboronic acid: Similar in structure but lacks the methoxybenzoic acid moiety, affecting its reactivity and applications.
Uniqueness
4-(4-BOC-Aminophenyl)-3-methoxybenzoic acid is unique due to the presence of both the BOC-protected amino group and the methoxybenzoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-methoxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-8-5-12(6-9-14)15-10-7-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNBOIDVEOWHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.